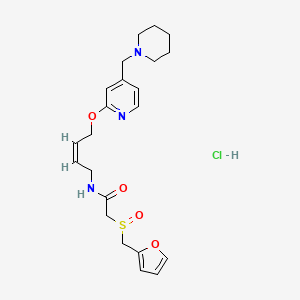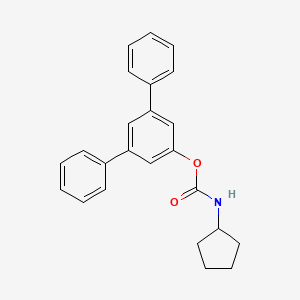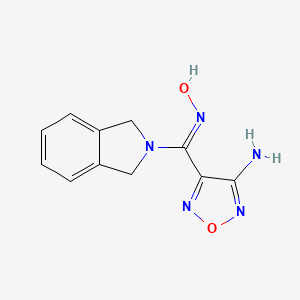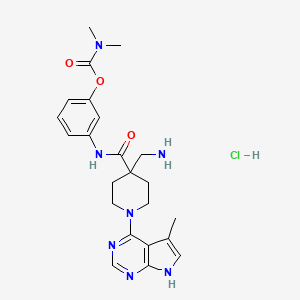
MAL-PEG4-MMAF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAL-PEG4-MMAF is a maleimido functionalized derivative of MMAF (Monomethyl auristatin F) with PEG4 linker. MAL-PEG4-MMAF is a useful precursor for making antibody-drug conjugates (ADCs). The maleimido functional group can be easily conjugated to protein carriers (such as antibody or enzyme). Many antibody-drug conjugates (ADCs) currently in clinical trials employ maleimide-containing drug-linkers which are conjugated to antibody cysteine residues to form thiosuccinimide linkages.
Aplicaciones Científicas De Investigación
Protein Conjugate Characterization
MAL-PEG4-MMAF is used in the detailed characterization of protein-polyethylene glycol (PEG) conjugates. Techniques like asymmetrical-flow field-flow fractionation (AF4) and size-exclusion chromatography (SEC) coupled with multi-detection systems (UV-MALS(QELS)-RI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are employed for this purpose. These methods help in analyzing the uniformity in molar mass and chemical composition of the conjugate, determining the ratio of protein to PEG, and identifying the presence of residual unreacted protein and aggregates (Rebolj, Pahovnik, & Žagar, 2012).
Antibiotic Resistance Mechanisms
MALDI-TOF MS, a technique frequently used in conjunction with MAL-PEG4-MMAF, has broad applications in detecting antibiotic resistance mechanisms. This approach is vital for both clinical and experimental microbiology, facilitating rapid species identification and proteomic studies to understand bacterial physiology and resistance patterns (Hrabák, Chudáčková, & Walková, 2013).
Cancer-Targeted Drug Delivery
Research has demonstrated the use of MAL-PEG4-MMAF in developing multifunctional polymeric micelles for targeted cancer therapy. These micelles are designed to release anticancer drugs in response to specific stimuli, such as protease secreted by cancer cells, thereby inducing apoptosis in a targeted manner (Chen et al., 2015).
PEGylation Analysis
The MAL-PEG4-MMAF compound plays a significant role in the study of PEGylation, particularly in understanding the stability of the linkage between protein and PEG-MAL. This research highlights the potential degradation pathways and helps in accurate characterization of PEG-MAL modified proteins or peptides (Zhang et al., 2015).
Quantum Dot Toxicity Reduction
In biomedical research, MAL-PEG4-MMAF is utilized in reducing the toxicity of quantum dots (Qdots) by coating them with polymers or inert molecules like PEG. This coating significantly reduces the release of toxic ions into the cellular environment, making Qdots safer for use in biological applications (Zhang et al., 2006).
Circulation Half-Life Enhancement
MAL-PEG4-MMAF is used in the site-specific PEGylation of peptides and proteins to enhance their clinical efficacy and circulation half-life. This application is critical in developing more effective biopharmaceuticals (Peng et al., 2019).
Drug Targeting Conjugates
The compound plays a significant role in the study and development of drug targeting conjugates. These conjugates, designed with specific targeting ligands and PEG stealth domains, show enhanced efficacy in killing tumor and endothelial cells. This application underscores the importance of drug redistribution behavior and binding affinity in the design of targeted drug delivery preparations (Temming et al., 2007).
Propiedades
Nombre del producto |
MAL-PEG4-MMAF |
|---|---|
Fórmula molecular |
C53H84N6O15 |
Peso molecular |
1045.282 |
Nombre IUPAC |
((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-D-phenylalanine |
InChI |
InChI=1S/C53H84N6O15/c1-12-36(6)48(41(69-10)32-44(62)58-22-16-19-40(58)49(70-11)37(7)50(64)54-39(53(67)68)31-38-17-14-13-15-18-38)57(9)52(66)46(34(2)3)55-51(65)47(35(4)5)56(8)45(63)33-74-30-29-73-28-27-72-26-25-71-24-23-59-42(60)20-21-43(59)61/h13-15,17-18,20-21,34-37,39-41,46-49H,12,16,19,22-33H2,1-11H3,(H,54,64)(H,55,65)(H,67,68)/t36-,37+,39+,40-,41+,46-,47-,48?,49+/m0/s1 |
Clave InChI |
JSTPVWCMSXHAEL-BZOJLTBTSA-N |
SMILES |
CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MAL-PEG4-MMAF |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)
![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)


